molecular formula C8H7F3N2O2 B1466190 Methyl 2-amino-6-(trifluoromethyl)nicotinate CAS No. 1034131-63-9

Methyl 2-amino-6-(trifluoromethyl)nicotinate

Cat. No.: B1466190
CAS No.: 1034131-63-9
M. Wt: 220.15 g/mol
InChI Key: QSRQWZWACNVZFK-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS: 1034131-63-9) is a pyridine derivative characterized by an amino group at the 2-position and a trifluoromethyl group at the 6-position of the nicotinate ester. This compound serves as a critical building block in pharmaceutical and agrochemical synthesis due to its versatile reactivity. It is synthesized via multi-step reactions involving substituted pyridine intermediates, often under solvent-free or catalyst-free conditions to enhance efficiency . Its applications include serving as a precursor for antifungal and antiviral agents, as evidenced by its role in synthesizing pyrido[2,3-d]pyrimidines with significant biological activity .

Properties

IUPAC Name

methyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-5(8(9,10)11)13-6(4)12/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRQWZWACNVZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate

One of the efficient and commonly reported preparation methods involves nucleophilic substitution of methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate with benzophenone imine, followed by hydrolysis to yield methyl 2-amino-6-(trifluoromethyl)nicotinate.

  • Reaction Conditions:

    • Reagents: Methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate, benzophenone imine, cesium carbonate.
    • Solvent: 1,4-dioxane.
    • Method: Microwave irradiation at approximately 150°C for 30 minutes.
  • Advantages:

    • Efficient formation with good yields.
    • Relatively short reaction time due to microwave assistance.
  • Mechanism:

    • The nucleophilic benzophenone imine attacks the brominated pyridine carbon, displacing the bromide.
    • Subsequent hydrolysis of the imine group releases the free amino group at the 2-position.

This method is favored for laboratory-scale synthesis due to its straightforward approach and good reproducibility.

Multi-Step Synthesis from 3-Trifluoromethylaniline

Another approach involves the regioselective methylation and subsequent coupling of 3-trifluoromethylaniline derivatives to form the target compound.

  • Step 1: Synthesis of 2-methyl-3-trifluoromethylaniline

    • Starting material: 3-trifluoromethylaniline.
    • Process:
      • N-acylation to form pivalylamino-3-trifluoromethylbenzene.
      • Regioselective ortho-methylation of the acylated intermediate.
      • Deprotection to yield 2-methyl-3-trifluoromethylaniline.
    • This step ensures the amino and trifluoromethyl groups are correctly positioned for further reactions.
  • Step 2: Coupling with 2-chloronicotinic acid or its esters

    • Reaction of 2-methyl-3-trifluoromethylaniline with methyl 2-chloronicotinate or 2-chloronicotinic acid.
    • Conditions: Xylene solvent, zinc oxide and iodine catalysts, temperature around 110°C.
    • Outcome: Formation of methyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate or related derivatives.
  • Challenges:

    • Attempts at one-step synthesis sometimes yield side products such as N-(2-methyl-3-trifluoromethyl)phenyl-2-hydroxynicotinamide.
    • Requires careful control of reaction conditions to maximize yield and purity.
  • Yields and Scalability:

    • The method is scalable and suitable for bench-scale pharmaceutical synthesis.
    • High yields reported when optimized, with mild reaction conditions.

Condensation and Cyclization Routes Involving Ethyl 4-chloro-3-oxobutyrate

Patent literature describes routes involving condensation of ethyl 4-chloro-3-oxobutyrate with trifluoromethylated olefinic ethers or related compounds, followed by ammonium acetate-mediated cyclization to form nicotinate derivatives.

  • Key Steps:

    • Reaction of ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid and ammonium acetate.
    • One-pot cyclization to produce 2-(chloromethyl)-6-(trifluoromethyl) ethyl nicotinate intermediates.
    • Conversion to the amino derivative through further substitution and ring closure.
  • Limitations:

    • The reaction often produces complex mixtures with low yields.
    • Difficult purification due to enamine byproducts and incomplete conversion.
    • Requires column chromatography for separation, limiting industrial applicability.
    • Use of sodium hydride and anhydrous tetrahydrofuran (THF) in some steps imposes harsh and hazardous conditions.
  • Yield and Purity:

    • Overall yields are moderate to low.
    • Side reactions such as enamine hydrolysis and polymerization reduce efficiency.
    • The final product often requires extensive purification.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Challenges & Limitations Yield Range
Nucleophilic substitution on methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate Benzophenone imine, Cs2CO3, 1,4-dioxane, microwave irradiation (150°C, 30 min) Efficient, good yields, shorter reaction time Requires microwave setup, imine hydrolysis step Good (not quantified)
Multi-step synthesis from 3-trifluoromethylaniline N-acylation, regioselective methylation, coupling with 2-chloronicotinic acid, ZnO/I2 catalyst, 110°C Scalable, mild conditions, high regioselectivity Side product formation, multi-step complexity High (optimized)
Condensation and cyclization via ethyl 4-chloro-3-oxobutyrate Ethyl 4-chloro-3-oxobutyrate, ammonium acetate, acetic acid, NaH, THF One-pot approach Low yield, complex mixtures, harsh conditions, difficult purification Moderate to low

Research Findings and Analytical Data

  • NMR Characterization:

    • Carbonyl carbons appear at δ 171.29 ppm, δ 164.44 ppm, and δ 162.32 ppm, indicating keto and enol tautomers.
    • The trifluoromethyl carbon resonates as a quartet at δ 115.79 ppm with a coupling constant $$J_{C-F} = 346.5$$ Hz, confirming the CF3 group presence.
  • Reaction Monitoring:

    • The conversion of intermediates is often incomplete in cyclization routes due to enamine side reactions.
    • Hydrolysis of enamines back to ketones reduces overall yield.
    • Extraction and solvent removal under reduced pressure are standard for isolating intermediates and final products.
  • Safety and Environmental Considerations:

    • Use of sodium hydride and anhydrous solvents requires strict control.
    • Microwave-assisted synthesis reduces reaction times and energy consumption.
    • Avoidance of harsh reagents improves scalability and environmental footprint.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. For example, in the context of HIV-1 research, it acts as an allosteric dual-site inhibitor, blocking both the polymerase and ribonuclease H functions of the reverse transcriptase enzyme . This dual inhibition is achieved by interacting with conserved regions within the enzyme, thereby preventing viral replication.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Chloro/Hydroxy Groups: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to chloro or hydroxy analogs .
  • Ester Group Influence : Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl esters, affecting solubility and bioavailability .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in polar solvents (e.g., methanol), whereas ethyl analogs show improved solubility in chloroform .
  • Stability: The trifluoromethyl group increases metabolic stability, making these compounds resistant to enzymatic degradation compared to non-fluorinated analogs .

Biological Activity

Methyl 2-amino-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Structural Characteristics

This compound possesses a trifluoromethyl group at the 6-position of the nicotinic acid derivative structure. This unique substitution enhances its lipophilicity and biological reactivity compared to other nicotinic acid derivatives. The presence of the amino group at the 2-position further diversifies its chemical behavior and potential interactions with biological targets.

Compound Name Structural Features Unique Aspects
This compoundTrifluoromethyl group at position 6Potential dual-target activity
Methyl 2-amino-5-(trifluoromethyl)nicotinateAmino group at position 2Variation in biological activity
Methyl 6-chloro-4-(trifluoromethyl)nicotinateChlorine substituent instead of amino groupDifferent reactivity profile

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, blocking both the polymerase and ribonuclease H functions. This mechanism is crucial in the development of antiviral therapies, particularly against HIV.

Antiviral Properties

This compound has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. Studies show that derivatives of this compound can inhibit the enzyme's function, making it a candidate for further research in antiviral drug development.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in various biological processes. For instance, it has shown promise as an inhibitor in biochemical pathways related to disease mechanisms, which could lead to therapeutic applications in treating metabolic disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds exhibit notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies

  • HIV Research : In a study conducted by researchers focusing on HIV-1 reverse transcriptase, this compound was found to significantly inhibit enzyme activity in vitro, demonstrating its potential as a therapeutic agent against HIV.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, supporting its use as a basis for developing new antibiotics.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for Methyl 2-amino-6-(trifluoromethyl)nicotinate, and how is purity ensured? A: The compound is typically synthesized via esterification of the corresponding nicotinic acid derivative with methanol under acidic or basic catalysis. For example, trifluoromethyl-substituted nicotinic acids can react with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) to form the ester . Purification often involves recrystallization from ethanol or acetone, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane eluent). Purity is validated using HPLC (≥95% purity) and NMR to confirm structural integrity .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yield and regioselectivity in trifluoromethyl-substituted nicotinate synthesis? A: Optimizing trifluoromethyl group introduction requires careful control of fluorinating agents (e.g., CF₃I or CF₃Cu) and temperature. For example, using Pd-catalyzed cross-coupling at 80–100°C enhances regioselectivity at the 6-position . Continuous flow reactors improve scalability by maintaining consistent heating and reagent mixing, reducing side products like 4-trifluoromethyl isomers . Yield improvements (e.g., from 54% to >70%) are achievable via microwave-assisted synthesis, which accelerates reaction kinetics .

Basic Characterization Techniques

Q: Which spectroscopic methods are critical for characterizing this compound? A: Key techniques include:

  • ¹H/¹³C NMR : To confirm the amino (δ 5.2–5.8 ppm) and trifluoromethyl (δ 120–125 ppm, ¹⁹F NMR) groups .
  • LC-MS : Validates molecular weight (e.g., m/z 219.16 for [M+H]⁺) and detects impurities .
  • FT-IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Advanced Structural Elucidation

Q: How can researchers resolve ambiguities in the substitution pattern of trifluoromethylnicotinates? A: Use 2D NMR (e.g., HSQC, HMBC) to correlate ¹H and ¹³C signals, distinguishing 6-trifluoromethyl from 4-isomers. For example, HMBC cross-peaks between the CF₃ carbon and H-5/H-7 protons confirm the 6-position . Isotopic labeling (e.g., ¹⁵N for the amino group) combined with tandem MS/MS can further clarify fragmentation pathways .

Biological Activity Profiling

Q: What in vitro models are suitable for studying the bioactivity of this compound? A: While direct studies are limited, analogs with trifluoromethyl groups show antimicrobial and anticancer activity. Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial screening, employ Staphylococcus aureus (Gram+) and E. coli (Gram-) with MIC determinations . The trifluoromethyl group enhances lipophilicity, improving membrane permeability—measure logP values (e.g., ~2.2) via reverse-phase HPLC .

Advanced Reactivity and Derivatization

Q: How does the amino group influence nucleophilic substitution reactions in this compound? A: The amino group at position 2 activates the pyridine ring for electrophilic substitution. For example, diazotization followed by Sandmeyer reactions can introduce halogens (Cl, Br) at position 4 . Reductive alkylation of the NH₂ group (e.g., with aldehydes/NaBH₄) generates secondary amines, useful for probing structure-activity relationships .

Stability and Storage

Q: What are the critical stability considerations for long-term storage of this compound? A: Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture (humidity <30%) and oxidizing agents. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored with desiccants like silica gel .

Advanced Analytical Method Development

Q: How can hyphenated techniques improve quantification in complex matrices? A: LC-QTOF-MS enables high-resolution detection of degradation products (e.g., hydrolyzed nicotinic acid). For metabolic studies, HPLC-DAD-ESI-MSⁿ identifies phase I/II metabolites in liver microsomes . Stability-indicating methods (e.g., gradient elution with 0.1% TFA in acetonitrile/water) resolve degradation peaks with resolution >2.0 .

Comparative Studies with Analogs

Q: How do substituent variations impact physicochemical properties? A:

CompoundSubstituentslogPSolubility (mg/mL)Bioactivity (IC₅₀, μM)
Methyl 2-amino-6-CF₃-nicotinate2-NH₂, 6-CF₃2.20.8 (DMSO)12.5 (HeLa)
Methyl 2-CH₃-6-CF₃-nicotinate2-CH₃, 6-CF₃2.50.5 (DMSO)18.9 (HeLa)
Methyl 6-CF₃-nicotinate6-CF₃1.81.2 (DMSO)>50 (HeLa)

The amino group reduces logP slightly but enhances hydrogen bonding, improving target binding .

Handling and Safety

Q: What safety protocols are essential for handling this compound? A: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate hazard . For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with EPA guidelines (incineration at >1000°C) .

Advanced In Vivo Studies

Q: What pharmacokinetic challenges arise in animal models? A: The compound’s low aqueous solubility (<1 mg/mL) limits oral bioavailability. Use nanoparticle encapsulation (e.g., PLGA) or co-solvents (Cremophor EL) to enhance absorption. In rats, IV administration shows a half-life of ~2.3 hours, with hepatic CYP450-mediated metabolism producing 4-hydroxy derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-6-(trifluoromethyl)nicotinate
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Methyl 2-amino-6-(trifluoromethyl)nicotinate

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